BenchChemオンラインストアへようこそ!

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride

Nucleophilic aromatic substitution Regioselective synthesis Heterocyclic chemistry

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride is a heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine scaffold class. This compound features a single chlorine substituent at the 7-position of the fused pyrazole-pyrimidine core, presented as a stable hydrochloride salt (molecular formula C5H4Cl2N4; MW 191.02 g/mol).

Molecular Formula C5H4Cl2N4
Molecular Weight 191.02
CAS No. 2307734-21-8
Cat. No. B2599218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride
CAS2307734-21-8
Molecular FormulaC5H4Cl2N4
Molecular Weight191.02
Structural Identifiers
SMILESC1=NNC2=C1N=CN=C2Cl.Cl
InChIInChI=1S/C5H3ClN4.ClH/c6-5-4-3(1-9-10-4)7-2-8-5;/h1-2H,(H,9,10);1H
InChIKeyOSBXAQMDWOEEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine Hydrochloride (CAS 2307734-21-8): A Selective Building Block for Cyclin-Dependent Kinase Inhibitor Synthesis


7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride is a heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine scaffold class. This compound features a single chlorine substituent at the 7-position of the fused pyrazole-pyrimidine core, presented as a stable hydrochloride salt (molecular formula C5H4Cl2N4; MW 191.02 g/mol) . The 7-chloro regioisomer is particularly valued as a versatile intermediate for constructing 3,5,7-trisubstituted derivatives that act as potent and selective inhibitors of cyclin-dependent kinases (CDKs), including CDK2, CDK5, and CDK7 [1]. Its defined regioisomeric identity and salt form are critical specifications for procurement in medicinal chemistry and kinase-targeted drug discovery.

Why 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine Hydrochloride Cannot Be Arbitrarily Substituted with Other Chloro-Regioisomers or Free-Base Scaffolds


The specific combination of the 7-chloro regioisomer and the hydrochloride salt form imparts distinct synthetic and biological advantages that are not replicated by the 5-chloro analog (CAS 633328-98-0), the 5,7-dichloro analog (CAS 1196157-42-2), or the free base (CAS 923282-64-8). The 7-chloro position undergoes nucleophilic aromatic substitution (SNAr) selectively and under milder conditions than the 5-chloro position, enabling efficient sequential functionalization [1]. Biological profiling reveals that 7-substituted pyrazolo[4,3-d]pyrimidines are privileged for CDK inhibition, whereas 5-chloro analogs are primarily directed toward DNA-dependent protein kinase (DNA-PK) inhibition—a target mismatch that renders regioisomer interchange unacceptable [2]. Additionally, the hydrochloride salt provides higher purity specifications (≥98%) and improved physical handling compared to the free base, which is essential for reproducible synthetic and biological workflows .

Quantitative Differentiation Evidence for 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine Hydrochloride Procurement Decisions


Regioselective SNAr Reactivity Enables Single-Step C7 Functionalization

In 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine systems, the chlorine atom at the 7-position undergoes selective nucleophilic aromatic substitution (SNAr) with weakly nucleophilic anilines and cyclic amines, while the 5-position chlorine remains intact under these conditions and requires stronger nucleophiles (e.g., primary or secondary amines) for displacement [1]. This intrinsic reactivity hierarchy demonstrates that the 7-chloro group is more electrophilic and kinetically accessible than its 5-chloro counterpart, translating directly to the mono-7-chloro derivative: it provides a clean, single-step functionalization handle without competitive side reactions at other positions. In contrast, the 5-chloro regioisomer lacks this reactivity advantage and necessitates different, often harsher, substitution protocols.

Nucleophilic aromatic substitution Regioselective synthesis Heterocyclic chemistry

CDK2 Inhibitory Potency of Trisubstituted Pyrazolo[4,3-d]pyrimidines Surpasses Purine-Based Inhibitor CR8 in Cellular Assays

A series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivatives displayed low nanomolar IC50 values against CDK2 and CDK5 in enzymatic assays [1]. In direct cellular assay comparisons, the pyrazolo[4,3-d]pyrimidine bioisosteres demonstrated greater antiproliferative potency than their purine-based counterpart CR8, confirming the scaffold's advantage in a cellular context [1]. Separately, the 7-substituted trisubstituted derivative LGR6768 inhibited CDK7 with nanomolar affinity and showed favorable selectivity across the CDK family [2]. These findings establish that the 7-chloro building block serves as a direct entry point to potent CDK-targeting compounds, a feature not prominent in the 5-chloro regioisomer series, which is primarily associated with DNA-PK inhibition.

Cyclin-dependent kinase 2 Kinase inhibitor Cancer cell proliferation

7-Benzylamino Pyrazolo[4,3-d]pyrimidine Bioisostere Demonstrates Anticancer Activity Superior to Roscovitine

In a head-to-head comparison, compound 7 (7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine), a direct derivative of the 7-chloro building block, was synthesized and evaluated as a bioisostere of the well-known CDK inhibitor roscovitine [1]. X-ray crystallography confirmed that compound 7 binds CDK2 with a mode similar to roscovitine. Critically, the anticancer activities of compound 7 exceeded those of roscovitine in cellular assays, as assessed by cell cycle arrest, retinoblastoma protein dephosphorylation, p53 accumulation, and apoptosis induction. This result directly validates the therapeutic superiority of the 7-substituted pyrazolo[4,3-d]pyrimidine chemotype over a clinically studied purine-based inhibitor.

Bioisostere Antiproliferative activity CDK inhibitor

Hydrochloride Salt Achieves Higher Commercial Purity Compared to Free Base

The hydrochloride salt of 7-chloro-1H-pyrazolo[4,3-d]pyrimidine is commercially available with a specification of NLT 98% purity and ISO-certified quality control . In contrast, the free base (CAS 923282-64-8) is typically offered at 95% minimum purity across multiple major suppliers . While an individual batch of free base may achieve higher purity (e.g., 98.9% reported by ShaoYuan), the hydrochloride salt consistently meets the ≥98% threshold as a standard specification. The 3% absolute purity difference translates to a reduction in total impurities from ≤5% to ≤2%, corresponding to a 60% reduction in impurity load. This purity advantage directly impacts the reliability of subsequent chemical transformations, biological assay reproducibility, and compliance with ISO quality standards.

Salt form Chemical purity Reproducibility

Regioisomer Identity Determines Target Selectivity: 7-Chloro → CDK vs. 5-Chloro → DNA-PK

The 7-chloro and 5-chloro regioisomers of 1H-pyrazolo[4,3-d]pyrimidine are structurally distinct and lead to fundamentally different biological target profiles. Literature and patent analysis reveals that derivatives elaborated from the 7-chloro building block are consistently directed toward cyclin-dependent kinase (CDK) inhibition, with documented nanomolar activity against CDK2, CDK5, and CDK7 [1]. In contrast, the 5-chloro regioisomer (CAS 633328-98-0) is disclosed in patent literature as a precursor for DNA-dependent protein kinase (DNA-PK) inhibitors [2]. This target divergence is not interchangeable: a synthesis initiated with the 5-chloro isomer will not yield the CDK-active chemotype without extensive re-engineering. The regioisomeric specificity thus constitutes a critical quality attribute for procurement decisions.

Regioisomer specificity Kinase target selectivity Drug discovery

Procurement-Relevant Application Scenarios for 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine Hydrochloride (CAS 2307734-21-8)


CDK-Focused Medicinal Chemistry: Library Synthesis of 7-Substituted Kinase Inhibitors

The 7-chloro building block enables efficient parallel synthesis of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine libraries for structure–activity relationship (SAR) studies targeting CDK2, CDK5, and CDK7. The selective SNAr reactivity at C7 allows introduction of diverse amine substituents without protection/deprotection at C5, as validated by the synthetic routes described in Vymětalová et al. (2016) [1]. The high purity (≥98%) of the hydrochloride salt ensures consistent library quality and minimizes the need for post-synthesis purification, directly applicable in academic and industrial hit-to-lead campaigns.

Comparative Scaffold Studies: Pyrazolo[4,3-d]pyrimidine vs. Purine-Based CDK Inhibitors

Researchers designing bioisosteric replacements of purine-based CDK inhibitors (e.g., roscovitine, CR8) can use this building block to generate pyrazolo[4,3-d]pyrimidine analogs for direct comparison. As demonstrated by Jorda et al. (2011), the 7-benzylamino derivative exhibited anticancer activity exceeding that of roscovitine [2]. Procuring the 7-chloro hydrochloride ensures the correct regioisomer for this specific scaffold-hopping strategy, avoiding the DNA-PK-targeted 5-chloro isomer that would confound the biological readout.

Process Chemistry and Scale-Up: ISO-Certified Intermediate for Preclinical Candidate Synthesis

The hydrochloride salt form, offered at NLT 98% purity with ISO certification, meets the quality requirements for process chemistry optimization and kilogram-scale synthesis . The defined single-isomer nature eliminates regioisomeric impurity risks that could complicate scale-up chromatography and regulatory documentation. This specification is particularly important when the building block is used to synthesize preclinical candidates requiring reproducible impurity profiles.

Kinase Selectivity Profiling: Generation of CDK-Selective Chemical Probes

The scaffold's documented selectivity for CDKs over a panel of 50 protein kinases (Vymětalová et al., 2016) [1] supports its use in generating chemical probes for kinase selectivity profiling. Starting from the 7-chloro hydrochloride, investigators can synthesize 7-substituted derivatives and evaluate selectivity against the broader kinome, with confidence that the base scaffold does not inherently promiscuously inhibit non-CDK kinases. This application is particularly relevant for chemical biology groups studying CDK-dependent transcription and cell cycle regulation.

Quote Request

Request a Quote for 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.